1-(3-Chloro-4-fluorophenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of chalcone derivatives, closely related to the target compound, involves the base-catalyzed Claisen-Schmidt condensation reaction. This method is utilized to produce compounds with specific substituents on the phenyl rings, demonstrating the versatility of synthetic approaches for derivatives of "1-(3-Chloro-4-fluorophenyl)propan-1-one" (Salian et al., 2018).
Molecular Structure Analysis
Investigations into molecular structure using X-ray diffraction and FT-IR spectroscopy reveal the dihedral angles between terminal rings and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's 3D conformation (Najiya et al., 2014).
Chemical Reactions and Properties
Research on novel derivatives indicates the potential for antimicrobial activity, showcasing the chemical reactivity and potential applications of "1-(3-Chloro-4-fluorophenyl)propan-1-one" derivatives in medicinal chemistry (Nagamani et al., 2018).
Physical Properties Analysis
The growth and characterization of single crystals for derivatives provide insights into the physical properties, such as crystal system and space group, that are essential for material science applications (Meenatchi et al., 2015).
Chemical Properties Analysis
Detailed computational studies, including density functional theory (DFT) and molecular docking, have been employed to understand the chemical properties. These studies offer insights into the electronic structure, reactivity, and potential biological interactions of the compound (Adole et al., 2020).
Scientific Research Applications
1. Inhibitors of Tyrosinase from Agaricus bisporus
- Summary of Application: This compound is used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production. Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
- Methods of Application: The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes. They then used a preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) to test the inhibitory activity of these compounds .
- Results: The presence of the 3-chloro-4-fluorophenyl fragment improved the AbTYR inhibition in these new chemotypes. Docking analysis supported the best activity of the selected studied compounds, which showed higher potency when compared with reference compounds .
2. Crystal Structure Analysis
- Summary of Application: The compound “1-(3-Chloro-4-fluorophenyl)propan-1-one” is used in the study of crystal structures .
- Methods of Application: The researchers used X-ray diffraction to determine the crystal structure of the compound. The data collection and analysis were carried out with CRYSALIS Pro software .
- Results: The researchers were able to determine the crystal structure of the compound, including atomic coordinates and displacement parameters .
3. Synthesis of Antidepressant Molecules
- Summary of Application: This compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods of Application: The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes. They then tested the inhibitory activity of these compounds .
- Results: The presence of the 3-chloro-4-fluorophenyl fragment improved the inhibition in these new chemotypes .
4. Inhibitors of Protein Folding
- Summary of Application: This compound is used in the development of inhibitors for protein folding .
- Methods of Application: The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes. They then tested the inhibitory activity of these compounds .
- Results: The presence of the 3-chloro-4-fluorophenyl fragment improved the inhibition in these new chemotypes .
5. Synthesis of Anti-depressant Molecules
- Summary of Application: This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Methods of Application: The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes. They then tested the inhibitory activity of these compounds .
- Results: The presence of the 3-chloro-4-fluorophenyl fragment improved the inhibition in these new chemotypes .
6. Inhibitors of Protein Folding
- Summary of Application: This compound is used in the development of inhibitors for protein folding .
- Methods of Application: The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes. They then tested the inhibitory activity of these compounds .
- Results: The presence of the 3-chloro-4-fluorophenyl fragment improved the inhibition in these new chemotypes .
Safety And Hazards
The compound is classified as an irritant, with risk phrases R36/37/38 indicating that it may cause irritation to the eyes, respiratory system, and skin . Safety phrases S26 and S36/37/39 recommend avoiding contact with eyes and skin, and wearing suitable protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIDZXCWYJUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378681 | |
Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)propan-1-one | |
CAS RN |
194943-82-3 | |
Record name | 1-(3-Chloro-4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194943-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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